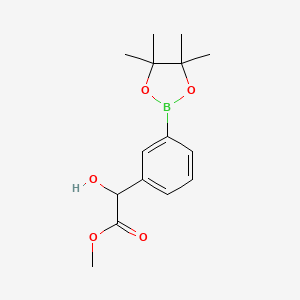
Methyl 2-hydroxy-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is an organic compound with a complex structure that includes a boronic ester group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. It is often used as a reagent in various chemical reactions due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves the reaction of a phenylboronic acid derivative with a suitable ester. One common method includes the use of pinacol boronate esters, which react with methyl 2-hydroxy-2-phenylacetate under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura reactions, with bases such as potassium carbonate.
Major Products
The major products formed from these reactions include phenolic compounds, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate has a wide range of applications in scientific research:
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents due to its ability to form stable and reactive intermediates.
Mecanismo De Acción
The mechanism of action of methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate involves its ability to act as a boronic ester. This allows it to participate in various chemical reactions, particularly those involving the formation of carbon-carbon bonds. The boronic ester group can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura cross-coupling .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with different functional groups.
Phenylboronic acid: A simpler boronic acid derivative used in similar types of reactions.
Pinacol boronate esters: Commonly used in organic synthesis for similar purposes.
Uniqueness
Methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is unique due to its specific structure, which includes both a boronic ester and a hydroxy group. This combination allows for a wider range of chemical reactions and applications compared to simpler boronic acid derivatives .
Propiedades
Fórmula molecular |
C15H21BO5 |
|---|---|
Peso molecular |
292.14 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-6-7-10(9-11)12(17)13(18)19-5/h6-9,12,17H,1-5H3 |
Clave InChI |
LKYWLYBSHWEFGY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


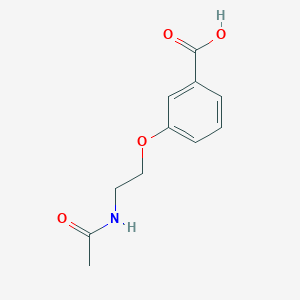

![Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate](/img/structure/B15306585.png)
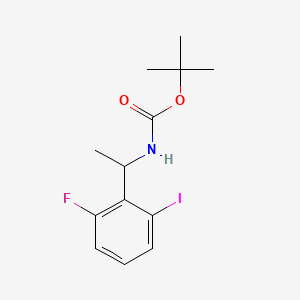
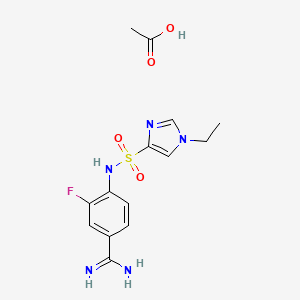
![Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride](/img/structure/B15306594.png)
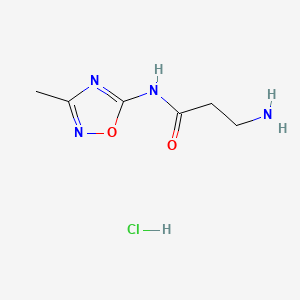
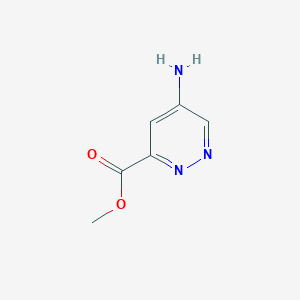
![N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride](/img/structure/B15306610.png)
![3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid](/img/structure/B15306613.png)
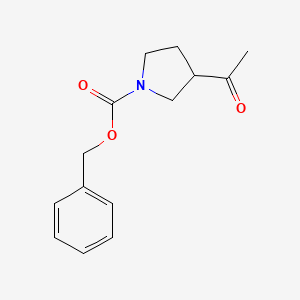

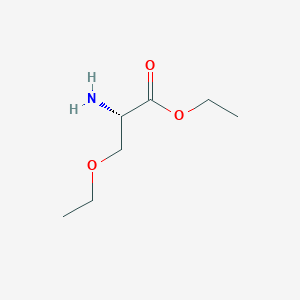
![rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B15306651.png)
